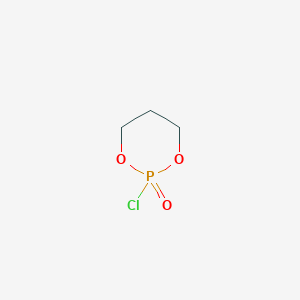
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide
Descripción general
Descripción
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide is a chemical compound with the molecular formula C5H10ClO3P. It is also known by other names such as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphorinane. This compound is characterized by its cyclic structure containing phosphorus, oxygen, and chlorine atoms. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. The reaction is typically carried out in dry toluene as a solvent. The general reaction conditions involve maintaining an anhydrous environment to prevent hydrolysis of the reactants and products .
Análisis De Reacciones Químicas
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphorus-containing compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols to form new derivatives.
Esterification: It reacts with alcohols to form esters, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include molecular oxygen, phenyl Grignard reagents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of cyclic phosphates and other phosphorus-containing compounds.
Medicine: It is used in the synthesis of antimicrobial agents and other biologically active compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various nucleophiles, leading to the formation of new phosphorus-containing compounds. This reactivity is due to the presence of the electrophilic phosphorus atom, which is activated by the adjacent oxygen atoms in the cyclic structure .
Comparación Con Compuestos Similares
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide can be compared with other similar compounds such as:
2-Chloro-1,3,2-dioxaphospholane 2-oxide: This compound has a similar cyclic structure but with a different ring size and substitution pattern.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound lacks the chlorine atom and has different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which allows for a wide range of substitution reactions and the formation of diverse derivatives.
Propiedades
IUPAC Name |
2-chloro-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClO3P/c4-8(5)6-2-1-3-7-8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLUGFQIEIXIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(OC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447141 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-99-1 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



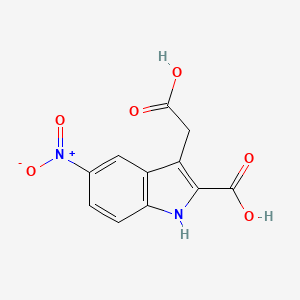
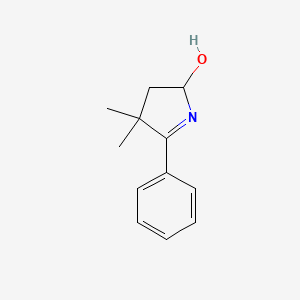

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)-](/img/structure/B1660937.png)

![2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1660943.png)
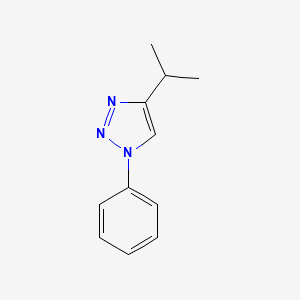
![S-[3-(benzylamino)-2-methyl-3-oxopropyl] ethanethioate](/img/structure/B1660945.png)
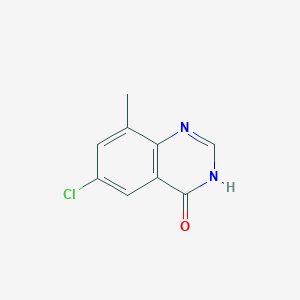

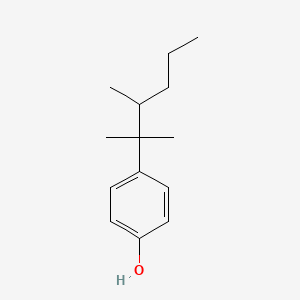

![3-{3-[(Azocan-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B1660954.png)
